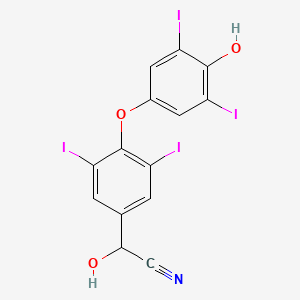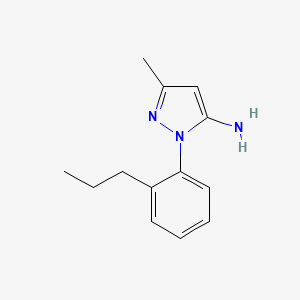
5-Methyl-2-(2-propylphenyl)pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(2-propylphenyl)pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a methyl group at the 5-position, a propylphenyl group at the 2-position, and an amine group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-propylphenyl)pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds, followed by functionalization to introduce the desired substituents. For instance, the reaction of 2-propylbenzoyl chloride with hydrazine hydrate can yield the corresponding hydrazone, which upon cyclization forms the pyrazole ring. Subsequent methylation and amination steps introduce the methyl and amine groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(2-propylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the pyrazole ring or the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-(2-propylphenyl)pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific photophysical properties
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(2-propylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes like cell signaling, metabolism, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Similar structure but lacks the propylphenyl group.
5-Amino-3-methyl-1-phenylpyrazole: Similar structure but with different substituents at the 2-position.
2-Phenyl-3-methyl-5-aminopyrazole: Similar structure but with different substituents at the 5-position
Uniqueness
5-Methyl-2-(2-propylphenyl)pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylphenyl group at the 2-position and the amine group at the 3-position allows for unique interactions with biological targets and enhances its potential as a versatile scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
5-methyl-2-(2-propylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-3-6-11-7-4-5-8-12(11)16-13(14)9-10(2)15-16/h4-5,7-9H,3,6,14H2,1-2H3 |
Clave InChI |
AVRUUPZOJVBHJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=CC=C1N2C(=CC(=N2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol](/img/structure/B13860144.png)
![4-Amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13860148.png)
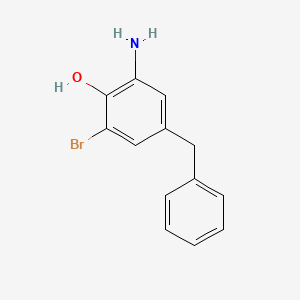
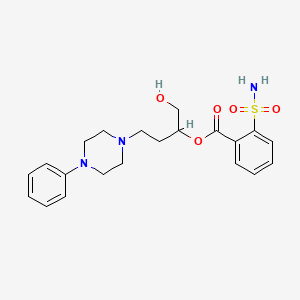
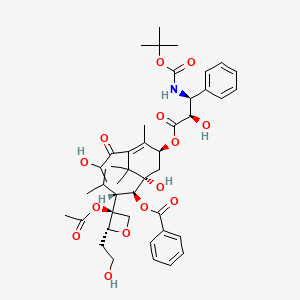
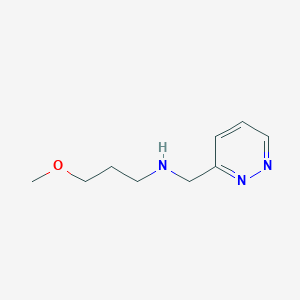
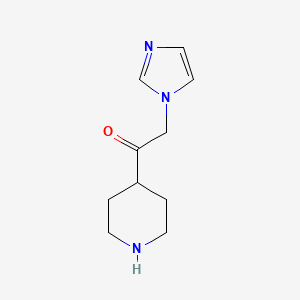
![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)
![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)
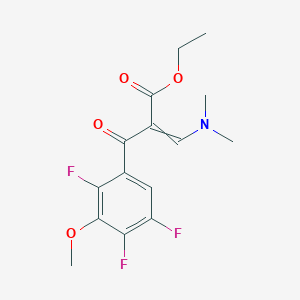
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
